molecular formula C14H12Cl2O5 B11154333 ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11154333
M. Wt: 331.1 g/mol
InChI Key: XORGCIHNGALBOS-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C15H14Cl2O5 It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other chromen-2-one derivatives, such as:

Conclusion

Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions, and its potential biological activities make it a promising candidate for further study.

Properties

Molecular Formula

C14H12Cl2O5

Molecular Weight

331.1 g/mol

IUPAC Name

ethyl 2-(3,6-dichloro-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C14H12Cl2O5/c1-3-19-12(17)6-20-11-5-10-8(4-9(11)15)7(2)13(16)14(18)21-10/h4-5H,3,6H2,1-2H3

InChI Key

XORGCIHNGALBOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C2C(=C(C(=O)OC2=C1)Cl)C)Cl

Origin of Product

United States

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